molecular formula C13H18Cl2N2O B262705 N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine

N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B262705
M. Wt: 289.2 g/mol
InChI Key: COSPYMMYJDGYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine, commonly known as DCB-MORPH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is involved in a variety of physiological processes.

Mechanism of Action

DCB-MORPH acts as an agonist of the N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine receptor, which is expressed in various regions of the brain and peripheral tissues. Activation of N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine by DCB-MORPH leads to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, pain, and other physiological processes.
Biochemical and Physiological Effects
DCB-MORPH has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and improved mood. DCB-MORPH has also been found to reduce pain sensitivity in animal models, suggesting that it could be used as a novel analgesic.

Advantages and Limitations for Lab Experiments

DCB-MORPH has several advantages for lab experiments. It is a potent and selective agonist of N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine, making it a valuable tool for studying the physiological and biochemical effects of N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine activation. However, DCB-MORPH has some limitations as well. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, DCB-MORPH has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of DCB-MORPH. One area of research is the potential therapeutic applications of DCB-MORPH for mood disorders and chronic pain. Another area of research is the development of more potent and selective N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine agonists, which could lead to the discovery of new treatments for a range of physiological and neurological disorders. Additionally, further studies are needed to determine the long-term effects and safety of DCB-MORPH in humans.

Synthesis Methods

DCB-MORPH can be synthesized by reacting 2,4-dichlorobenzylamine with 4-morpholineethanol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields DCB-MORPH as the final product. The synthesis method has been optimized to improve the yield and purity of DCB-MORPH, making it suitable for further scientific research.

Scientific Research Applications

DCB-MORPH has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it could be used as a novel treatment for mood disorders. Additionally, DCB-MORPH has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

Product Name

N-(2,4-dichlorobenzyl)-2-(morpholin-4-yl)ethanamine

Molecular Formula

C13H18Cl2N2O

Molecular Weight

289.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C13H18Cl2N2O/c14-12-2-1-11(13(15)9-12)10-16-3-4-17-5-7-18-8-6-17/h1-2,9,16H,3-8,10H2

InChI Key

COSPYMMYJDGYLZ-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1COCCN1CCNCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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